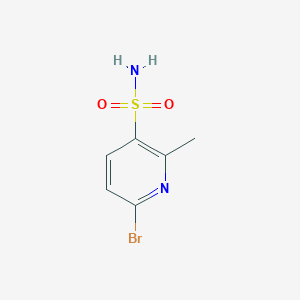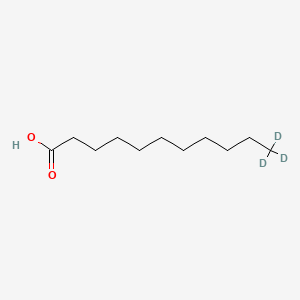
Guajadial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has garnered attention due to its unique structure and potential therapeutic properties. Psidium guajava is an indigenous medicinal plant used in African and Asian folk medicine to control diabetes, hypertension, and other ailments .
Preparation Methods
Guajadial is typically isolated from the leaves of Psidium guajava through a series of extraction and purification processes. The leaves are first extracted with methanol, and the resulting extract is subjected to various chromatographic techniques to isolate this compound . The structure and relative stereochemistry of this compound are elucidated through extensive spectroscopic analysis .
Chemical Reactions Analysis
Guajadial undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
In chemistry, it serves as a model compound for studying meroterpenoid biosynthesis and reactivity . In biology and medicine, guajadial exhibits significant anticancer activity, particularly against non-small-cell lung carcinoma . It inhibits the proliferation and migration of cancer cells and suppresses tumor growth in animal models . Additionally, this compound has shown potential as an anti-estrogenic agent, making it a promising candidate for breast cancer therapy .
Mechanism of Action
The mechanism of action of guajadial involves its interaction with estrogen receptors, similar to the way tamoxifen works . This compound exhibits anti-proliferative activity by inhibiting the estrogen-induced proliferation of cancer cells . This compound’s structural similarity to tamoxifen suggests that it may act as a phytoestrogen-based therapeutic agent .
Comparison with Similar Compounds
Guajadial is unique among meroterpenoids due to its caryophyllene-based structure. Similar compounds include guavadial and psidial A, which are also isolated from the leaves of Psidium guajava . These compounds share structural similarities but differ in their specific configurations and biological activities . For instance, guavadial is an isomer of this compound with a sesquiterpenoid-diphenylmethane skeleton .
Properties
IUPAC Name |
14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVENNIBGTQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15128708.png)



![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-pyridin-2-ylvinyl]-6,7-dihydro-1-benzothien-2-yl}acetamide hydrochloride](/img/structure/B15128736.png)

![N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide](/img/structure/B15128756.png)





![Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate](/img/structure/B15128793.png)
